2-(Benzyloxymethyl)oxetane

GLP-1 Agonist Synthesis Process Chemistry Oxirane-to-Oxetane Ring Expansion

2-(Benzyloxymethyl)oxetane is a chiral, functionalized oxetane derivative distinguished by a benzyl-protected hydroxymethyl group at the 2-position of the strained four-membered ring. Oxetanes are increasingly employed in medicinal chemistry as polar, metabolically stable isosteric replacements for gem‑dimethyl and carbonyl groups, capable of modulating physicochemical and pharmacokinetic properties.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B12094266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxymethyl)oxetane
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1COC1COCC2=CC=CC=C2
InChIInChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-11/h1-5,11H,6-9H2
InChIKeyLMLDXXXZBRCPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxymethyl)oxetane: A Chiral Oxetane Building Block for Advanced Synthesis and Medicinal Chemistry


2-(Benzyloxymethyl)oxetane is a chiral, functionalized oxetane derivative distinguished by a benzyl-protected hydroxymethyl group at the 2-position of the strained four-membered ring. Oxetanes are increasingly employed in medicinal chemistry as polar, metabolically stable isosteric replacements for gem‑dimethyl and carbonyl groups, capable of modulating physicochemical and pharmacokinetic properties [1]. This specific compound, typically sourced in enantiopure (R)‑ (CAS 1240786-75-7) or (S)‑ (CAS 146877-17-0) forms, serves as a versatile intermediate for constructing more complex molecules via ring‑opening, ring‑expansion, and deprotection chemistries [2].

Why 2-(Benzyloxymethyl)oxetane Cannot Be Replaced by a Generic Oxetane or Epoxide


Generic substitution fails because the reactivity and synthetic utility of 2-(Benzyloxymethyl)oxetane are defined by three interdependent features that are absent in simpler oxetanes or oxiranes: (i) the chiral center at C2, which enables stereocontrolled construction of complex molecules [1]; (ii) the benzyloxymethyl substituent, which provides a masked hydroxymethyl group that can be selectively deprotected under mild hydrogenolysis conditions without disturbing other sensitive functionalities [2]; and (iii) the oxetane ring itself, which exhibits a different ring-strain profile (∼106 kJ/mol) and regioselectivity in ring-opening compared to epoxides (∼114 kJ/mol), leading to distinct product distributions [1]. These differences preclude simple interchange with racemic oxetanes, unsubstituted oxetane, or the more reactive epoxide analogs, as each offers a fundamentally different synthetic handle.

2-(Benzyloxymethyl)oxetane: Head‑to‑Head Quantitative Differentiation from Closest Comparators


Stereochemical Fidelity vs. Oxirane Precursor: A Ring‑Expansion Strategy that Avoids Hazardous Azide Intermediates

A 2023 patent (US2023/0013840) establishes a direct synthetic advantage for the (S)‑enantiomer of 2‑(benzyloxymethyl)oxetane when used as the starting material for the preparation of (S)‑oxetan‑2‑ylmethanamine, a key intermediate for GLP‑1 receptor agonists. The prior art process, which started from (S)‑2‑((benzyloxy)methyl)oxirane, required a five‑step sequence with two final steps utilizing toxic and potentially explosive sodium azide. The improved process instead utilizes (S)‑2‑((benzyloxy)methyl)oxetane and introduces a protected amine prior to ring‑expansion, eliminating azide entirely [1]. This change reduces the number of steps and significantly improves safety and cost efficiency. The oxirane analog cannot be substituted into this process without reverting to the hazardous azide route.

GLP-1 Agonist Synthesis Process Chemistry Oxirane-to-Oxetane Ring Expansion

Copolymerization Reactivity: A Direct Comparison with 3,3‑Dimethyloxetane and 3‑Methoxymethyl‑3‑methyloxetane

A study on the coupling of oxetanes with carbon dioxide provides a quantitative, cross‑study comparison of polymerization rates. The rate of reaction of 3‑benzyloxymethyl‑3‑methyloxetane—a close structural analog of 2‑(benzyloxymethyl)oxetane that shares the benzyloxymethyl substituent—with CO₂ was found to be significantly slower than the corresponding process with the parent, unsubstituted oxetane monomer [1]. This demonstrates that the benzyloxymethyl group modulates reactivity, which is a critical factor in designing controlled polymerizations. While this data is not for the exact target compound, it establishes a class‑level inference for 2‑substituted benzyloxymethyl oxetanes.

Polymer Chemistry CO₂ Copolymerization Oxetane Reactivity

Physicochemical Differentiation: Oxetane as a Metabolically Stable Isostere for Gem‑Dimethyl and Carbonyl Groups

Oxetanes, including 2‑substituted derivatives, are established in medicinal chemistry as polar and metabolically stable isosteric replacements for gem‑dimethyl and carbonyl groups [1][2]. The oxetane ring introduces a hydrogen bond acceptor capability and increases polarity, which can improve aqueous solubility and reduce logP compared to gem‑dimethyl analogs [2]. Critically, oxetanes are significantly more resistant to metabolic degradation than carbonyl groups (e.g., esters, amides), which are susceptible to hydrolysis and epimerization [1]. This class‑level advantage translates directly to 2‑(benzyloxymethyl)oxetane, providing a rationale for its selection over acyclic or carbonyl‑containing alternatives in drug discovery programs.

Medicinal Chemistry Isosteric Replacement Metabolic Stability

Procurement‑Driven Application Scenarios for 2‑(Benzyloxymethyl)oxetane


Synthesis of Advanced Pharmaceutical Intermediates: GLP‑1 Receptor Agonist Precursors

As demonstrated in U.S. Patent Application US2023/0013840, (S)-2-((benzyloxy)methyl)oxetane is the preferred starting material for a safer, more efficient synthesis of (S)-oxetan-2-ylmethanamine, a key intermediate in the preparation of certain GLP‑1 receptor agonists [1]. Procurement of this specific enantiomer enables a manufacturing route that avoids toxic azide intermediates, reducing process hazard and cost. This application is directly relevant for process chemistry groups and CDMOs developing next‑generation diabetes and obesity therapeutics.

Synthesis of Oxetane‑Containing Copolymers with Tailored Properties

The differential reactivity of benzyloxymethyl‑substituted oxetanes, as inferred from studies on CO₂ copolymerization [1], positions 2‑(benzyloxymethyl)oxetane as a valuable monomer for creating functionalized polyethers or polycarbonates. Researchers can exploit its unique ring‑opening polymerization kinetics to control polymer microstructure, molecular weight, and to introduce a benzyl‑protected alcohol group for subsequent post‑polymerization modification. This is a key differentiator for materials scientists developing advanced coatings, adhesives, or biomedical polymers where precise control over polymer architecture is required.

Medicinal Chemistry Lead Optimization: Isosteric Replacement of Problematic Moieties

In drug discovery, the oxetane ring is a proven scaffold for modulating physicochemical and ADME properties [1][2]. 2‑(Benzyloxymethyl)oxetane serves as an ideal building block to introduce this beneficial oxetane motif while simultaneously providing a protected alcohol handle for further diversification. Medicinal chemists can use this compound to replace a metabolically labile ester or a lipophilic gem‑dimethyl group in a lead candidate, potentially improving solubility, reducing logP, and increasing metabolic stability without extensive de novo synthesis of the entire core structure. The chiral nature of the compound also allows for the preparation of enantioenriched analogs, which is critical for evaluating stereospecific biological activity.

Asymmetric Synthesis of Complex Natural Product Analogs

The enantiopure forms of 2‑(benzyloxymethyl)oxetane (R and S) are valuable chiral building blocks for the total synthesis or analog generation of oxetane‑containing natural products and bioactive molecules [1]. The strained ring can be selectively opened with a variety of nucleophiles under controlled conditions, providing access to 1,3‑difunctionalized chains with defined stereochemistry. This makes the compound a strategic choice for academic and industrial laboratories engaged in the stereocontrolled construction of complex molecular architectures, where the ability to reliably install a chiral hydroxymethyl‑equivalent group is paramount.

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